molecular formula C19H14BrF3N2O3 B2357272 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE CAS No. 380474-86-2

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE

Cat. No.: B2357272
CAS No.: 380474-86-2
M. Wt: 455.231
InChI Key: UXBFMXAATBQYLG-UHFFFAOYSA-N
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Description

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of bromine, methoxy, cyano, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitrile Formation: Conversion of the brominated compound to a nitrile by introducing a cyano group.

    Amidation: Formation of the amide bond by reacting the nitrile with 2-(trifluoromethyl)aniline under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2O3/c1-27-16-9-11(8-14(20)17(16)28-2)7-12(10-24)18(26)25-15-6-4-3-5-13(15)19(21,22)23/h3-9H,1-2H3,(H,25,26)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBFMXAATBQYLG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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